N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine
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Overview
Description
N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C8H7N3O2S. This compound is characterized by a thieno[3,2-b]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a nitro group at the 6-position and a methyl group at the N-position further defines its chemical identity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine typically involves the reaction of a precursor compound with methylamine hydrochloride and diisopropylethylamine in N-methylpyrrolidinone. The reaction mixture is stirred at room temperature for 18 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-methyl-6-aminothieno[3,2-b]pyridin-7-amine, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thieno[3,2-b]pyridine core can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with different electronic properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro derivative with distinct reactivity.
Uniqueness
N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-9-7-6(11(12)13)4-10-5-2-3-14-8(5)7/h2-4H,1H3,(H,9,10) |
InChI Key |
KGFWFVYVXDTDNN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=C1[N+](=O)[O-])C=CS2 |
Origin of Product |
United States |
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